1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride 1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride The transduction of neurobehavioral effects by serotonin (5-hydroxy tryptamine; 5-HT) is mediated via at least 6 major 5-HT receptor subtypes. Non-selective 5-HT receptor agonists, such as mCPP, induce many behavioral responses in rats, including increased anxiety, hypophagia, and hypoactivity. BW 723C86 is in fact anxiolytic, and its only other prominent behavioral effect is hyperphagia. This effect is likely due to the 10-fold selectivity of BW 723C86 for the HT2B receptor. Direct infusion of 1-3 µg of BW 723C86 into the cerebral ventricles of rats evokes maximal behavioral responses; the response was attenuated at both higher and lower doses.
BW723C86 is a 5-HT2B serotonin receptor agonist.
Brand Name: Vulcanchem
CAS No.: 160521-72-2
VCID: VC0522398
InChI: InChI=1S/C16H18N2OS.ClH/c1-11(17)7-12-9-18-16-5-4-13(8-15(12)16)19-10-14-3-2-6-20-14;/h2-6,8-9,11,18H,7,10,17H2,1H3;1H
SMILES: CC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CS3)N.Cl
Molecular Formula: C16H19ClN2OS
Molecular Weight: 322.9 g/mol

1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride

CAS No.: 160521-72-2

Cat. No.: VC0522398

Molecular Formula: C16H19ClN2OS

Molecular Weight: 322.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride - 160521-72-2

Specification

CAS No. 160521-72-2
Molecular Formula C16H19ClN2OS
Molecular Weight 322.9 g/mol
IUPAC Name 1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride
Standard InChI InChI=1S/C16H18N2OS.ClH/c1-11(17)7-12-9-18-16-5-4-13(8-15(12)16)19-10-14-3-2-6-20-14;/h2-6,8-9,11,18H,7,10,17H2,1H3;1H
Standard InChI Key PYJBJMIBANAOFJ-UHFFFAOYSA-N
SMILES CC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CS3)N.Cl
Canonical SMILES CC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CS3)N.Cl
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

BW 723C86 hydrochloride features a complex heterocyclic structure comprising an indole core substituted at the 3-position with a propan-2-amine group and at the 5-position with a thiophen-2-ylmethoxy moiety. The hydrochloride salt form enhances its stability and solubility for experimental use . The systematic IUPAC name, 1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride, reflects this arrangement .

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₁₆H₁₉ClN₂OS
Molecular Weight322.851 g/mol
CAS Registry Number160521-72-2
SMILES NotationCC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CS3)N.Cl
InChI KeyPYJBJMIBANAOFJ-UHFFFAOYSA-N
Purity>99%

Stereochemical Considerations

The compound exists in enantiomeric forms due to the chiral center at the propan-2-amine group. The (R)-enantiomer, designated as PD070904, has been synthesized and characterized separately . Stereoselective synthesis routes prioritize the isolation of specific enantiomers to study receptor-binding selectivity, though detailed methodologies remain proprietary .

Synthesis and Manufacturing

Quality Control Specifications

Commercial batches (e.g., Tocris Bioscience™ Catalog No. 105910) adhere to rigorous standards:

  • Purity: >99% (HPLC)

  • Storage: Desiccated at +4°C to prevent degradation .

Pharmacological Profile

Mechanism of Action

BW 723C86 hydrochloride is a selective 5-HT2B receptor agonist with negligible activity at 5-HT2A or 5-HT2C subtypes . The 5-HT2B receptor, a G protein-coupled receptor (GPCR), mediates downstream effects via Gq/11 signaling, influencing intracellular calcium mobilization and protein kinase C activation .

Table 2: Receptor Binding Affinity (Theoretical)

Receptor SubtypePredicted AffinityExperimental Model
5-HT2BHigh (EC₅₀ ~nM)In vitro assays
5-HT2ALow (>10 μM)
5-HT2CLow (>10 μM)

Functional Effects

  • Cardiovascular system: 5-HT2B activation promotes cardiac valve fibrosis in preclinical models, necessitating caution in long-term studies .

  • Central nervous system: Modulates mood and anxiety pathways, though its inability to cross the blood-brain barrier limits direct CNS applications .

Research Applications

Experimental Uses

  • Receptor signaling studies: Elucidating 5-HT2B-dependent pathways in isolated tissues or cell lines.

  • Drug discovery: Screening for 5-HT2B antagonists to mitigate fibrotic side effects of serotonergic drugs .

Case Study: Cardiac Fibrosis Research

BW 723C86 hydrochloride-induced 5-HT2B activation has been instrumental in modeling drug-induced valvulopathy, a critical concern in ergot-derived therapeutics .

Recent Advances and Future Directions

Stereochemistry-Activity Relationships

Ongoing studies explore the (R)-enantiomer’s (PD070904) pharmacokinetic advantages, including enhanced metabolic stability .

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